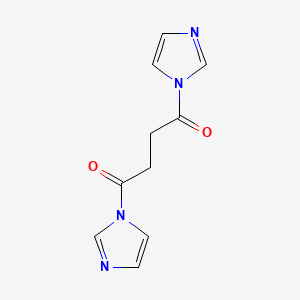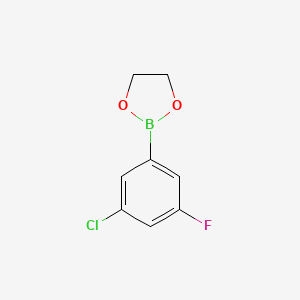
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 3-chloro-5-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloro-5-fluorophenylboronic acid reacts with a halogenated dioxaborolane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronate esters.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Boronic Acids: Formed through oxidation.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Shares the phenylboronic acid moiety but lacks the dioxaborolane ring.
3-Chloro-5-fluorophenyl-1,2,3-triazole: Contains a triazole ring instead of a dioxaborolane ring.
Uniqueness
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the 3-chloro-5-fluorophenyl group and the 1,3,2-dioxaborolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
718641-97-5 |
|---|---|
Fórmula molecular |
C8H7BClFO2 |
Peso molecular |
200.40 g/mol |
Nombre IUPAC |
2-(3-chloro-5-fluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H7BClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
Clave InChI |
KQBKJGFWGXQHGJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



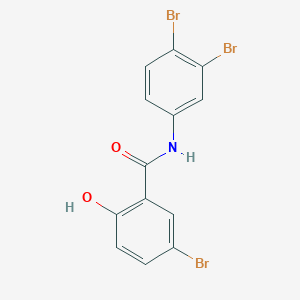
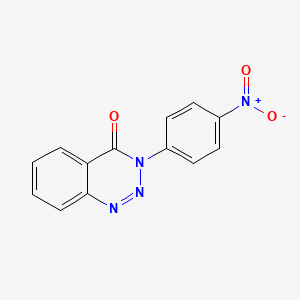



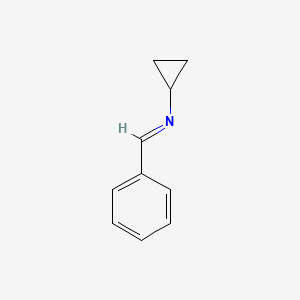
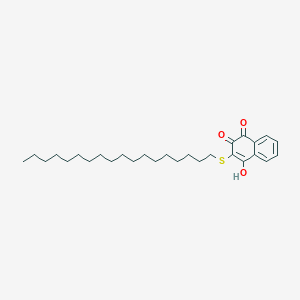
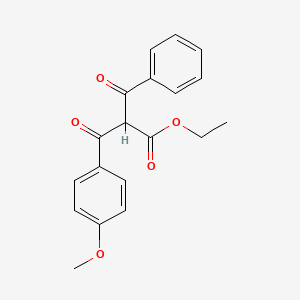

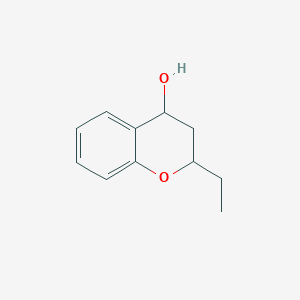

![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
